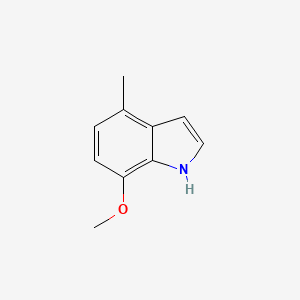![molecular formula C9H20N2 B1424257 甲基[2-(1-甲基哌啶-2-基)乙基]胺 CAS No. 127173-48-2](/img/structure/B1424257.png)
甲基[2-(1-甲基哌啶-2-基)乙基]胺
描述
“Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine” is a chemical compound with the CAS Number: 127173-48-2 . It has a molecular weight of 156.27 and its IUPAC name is N-methyl-2-(1-methyl-2-piperidinyl)ethanamine . The compound is in liquid form .
Synthesis Analysis
The synthesis of piperidone analogs, which are precursors to the piperidine ring, has been a subject of considerable research . Piperidones are known for their unique biochemical properties and are used in the synthesis of larger molecules with diverse properties and applications .Molecular Structure Analysis
The InChI code for “Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine” is 1S/C9H20N2/c1-10-7-6-9-5-3-4-8-11(9)2/h9-10H,3-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine” is a liquid at room temperature . It has a molecular weight of 156.27 .科学研究应用
合成和制备
甲基[2-(1-甲基哌啶-2-基)乙基]胺是各种合成过程中的关键中间体。例如,它在制备普马floxacin(一种在兽医学中具有重要意义的抗生素)中起着至关重要的作用。它的制备方法的一个显着特点涉及立体选择性烷基化过程 (Fleck 等人,2003)。
化学行为和反应
该化合物在化学反应中表现出有趣的行为,特别是在空间位阻效应方面。例如,它作为烷基化剂与哌啶等亲核试剂反应,对空间位阻效应敏感,表现为不同的乙基化速率 (Deberly 等人,1975)。
在催化中的应用
在催化领域,该化合物的衍生物参与各种反应。例如,它被用于加氢脱氮过程中,特别是在研究 2-甲基吡啶和 2-甲基哌啶加氢脱氮中的中间体 (Egorova 等人,2002)。
药物和生化研究
在药物和生化研究中,甲基[2-(1-甲基哌啶-2-基)乙基]胺的衍生物因其在创造新治疗剂方面的潜力而受到探索。例如,已经对合成新的脲基糖、2-氨基-2-脱氧-D-葡萄糖和氨基酸的衍生物进行了研究 (Piekarska-Bartoszewicz 等人,1993)。
放射性配体的开发
该化合物还可用于放射性配体的开发。一个例子是它在评估高亲和力胆碱摄取系统中的应用,这在神经学研究中具有重要意义 (Gilissen 等人,2003)。
生化分析
Biochemical Properties
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes that are involved in neurotransmitter synthesis and degradation. For instance, it may act as a substrate or inhibitor for enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), influencing the levels of neurotransmitters like dopamine and acetylcholine . These interactions can modulate neurotransmitter pathways and affect various physiological processes.
Cellular Effects
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit signaling pathways such as the cAMP/PKA pathway, leading to changes in gene expression and metabolic activity . Additionally, this compound can affect the proliferation and differentiation of certain cell types, potentially impacting tissue development and repair.
Molecular Mechanism
The molecular mechanism of action of Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, altering their activity and downstream signaling events. For instance, by inhibiting monoamine oxidase, it can increase the levels of monoamine neurotransmitters, thereby affecting mood and cognitive functions . Additionally, it may modulate the expression of genes involved in neurotransmitter synthesis and degradation, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under normal storage conditions but may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine vary with different dosages in animal models. At low doses, it may have minimal effects on physiological processes, while higher doses can lead to significant changes in neurotransmitter levels and behavior . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, the compound can exhibit toxic or adverse effects, including neurotoxicity and disruptions in normal cellular function.
Metabolic Pathways
Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine is transported and distributed through specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by organic cation transporters, influencing its concentration in the cytoplasm and other organelles.
Subcellular Localization
The subcellular localization of Methyl[2-(1-methylpiperidin-2-yl)ethyl]amine can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
属性
IUPAC Name |
N-methyl-2-(1-methylpiperidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-10-7-6-9-5-3-4-8-11(9)2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRPGFRWNJJPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1CCCCN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,7-Dibromobenzo[d]thiazole](/img/structure/B1424174.png)

![4-[(2-Methoxyethyl)sulfonyl]piperidine hydrochloride](/img/structure/B1424177.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1424180.png)
![3,6-dibromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424181.png)
![3,7-dichloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1424182.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1424183.png)
![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B1424184.png)
![5-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1424186.png)



![6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424196.png)

